Pseudooxynicotin

Übersicht

Beschreibung

Pseudooxynicotine (PON) is a synthetic derivative of nicotine that has been gaining interest in the scientific community due to its potential applications in various areas of research. PON is structurally similar to nicotine, but it differs in its chemical properties and physiological effects.

Wissenschaftliche Forschungsanwendungen

Bioremediation

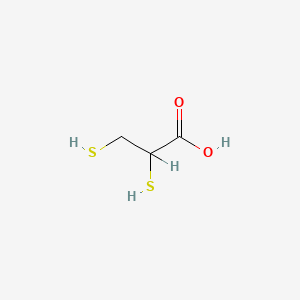

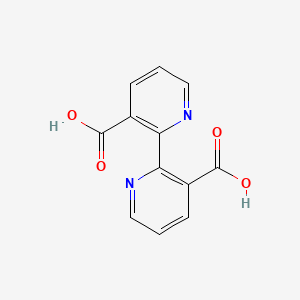

Pseudooxynicotin: spielt eine bedeutende Rolle bei der Bioremediation von Nikotin, einem schädlichen Umweltverschmutzer, der hauptsächlich aus Tabakabfällen stammt {svg_1}. Bakterien, die Nikotin über Wege abbauen können, die this compound beinhalten, sind entscheidend für die Entfernung dieses Toxins aus der Umwelt. Die Modifikation dieser Stoffwechselwege in Bakterien ist eine vielversprechende Strategie, um die Effizienz des Nikotinabbaus zu verbessern {svg_2}.

Biochemie

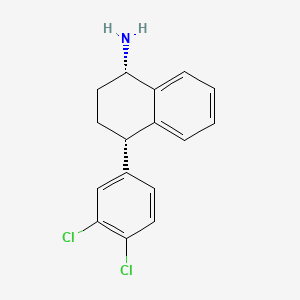

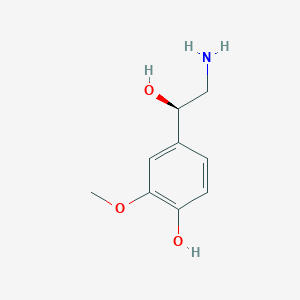

Im Bereich der Biochemie ist This compound ein wichtiges Zwischenprodukt beim mikrobiellen Abbau von Nikotin {svg_3}. Das Verständnis der Enzyme und Pfade, die an seiner Bildung und seinem späteren Abbau beteiligt sind, kann Einblicke in die Biokonversionsprozesse liefern und zur Entwicklung industrieller Biokatalysatoren beitragen {svg_4}.

Pharmakologie

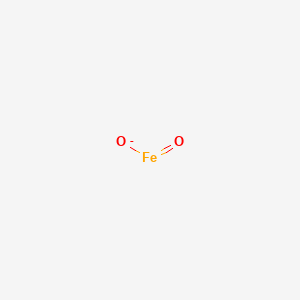

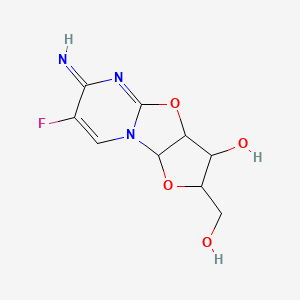

This compound: ist an der Synthese verschiedener pharmakologisch aktiver Verbindungen beteiligt. Die Enzyme, die die Umwandlung von this compound katalysieren, sind für die Synthese von Arzneimittelvorstufen und anderen pharmazeutischen Zwischenprodukten von Interesse {svg_5}.

Toxikologie

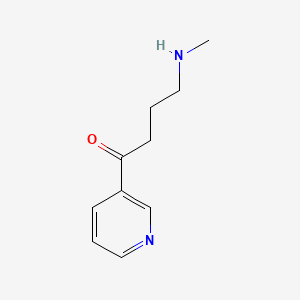

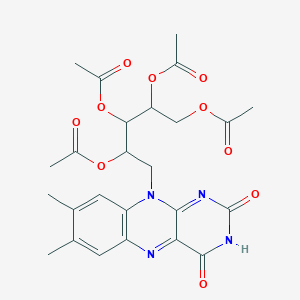

In der Toxikologie wird This compound hinsichtlich seiner Rolle bei der Bildung von Tabak-spezifischen Nitrosaminen (TSNA) untersucht, die in Tabakprodukten vorkommende krebserregende Verbindungen sind {svg_6}. Das Verständnis seines Pfades kann bei der Entwicklung von Strategien zur Reduzierung des Gehalts an schädlichen TSNA in tabakbezogenen Produkten helfen.

Umweltwissenschaften

Die Anwendung von This compound in den Umweltwissenschaften hängt eng mit seiner Rolle in der Bioremediation zusammen. Es ist ein Metabolit beim Abbau von Nikotin, der in das Grundwasser gelangen und Ökosysteme beeinträchtigen kann. Die Erforschung der Rolle von this compound in mikrobiellen Nikotinabbauwegen ist für Umweltschutzbemühungen unerlässlich {svg_7}.

Landwirtschaft

In der Landwirtschaft können This compound und sein Abbau durch Nikotin-abbauende Mikroorganismen (NDM) zur Bewirtschaftung von Tabakabfällen und zur Verbesserung der Bodenqualität eingesetzt werden. Die Anwendung von NDM in Tabakplantagenböden kann zum Abbau von Nikotin beitragen und so dessen schädliche Auswirkungen auf die Umwelt verringern {svg_8}.

Wirkmechanismus

Target of Action

Pseudooxynicotine’s primary target is the enzyme Pseudooxynicotine Amine Oxidase (Pnao) found in the bacterium Pseudomonas putida strain S16 . This enzyme plays a crucial role in the pyrrolidine pathway of nicotine degradation, which is significant for the detoxification of nicotine .

Mode of Action

Pseudooxynicotine interacts with its target, Pnao, by undergoing an oxidation process. This process involves the removal of the CH3NH2 group from pseudooxynicotine, resulting in the formation of 3-succinoylsemialdehyde-pyridine .

Biochemical Pathways

Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation . This pathway is significant for the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine through intermediates including N-methyl-myosmine, pseudooxynicotine, and 3-succinoylpyridine .

Pharmacokinetics

It is known that the enzyme pnao, which interacts with pseudooxynicotine, is very stable at temperatures below 50°c . Below this temperature, the enzyme activity increases as the temperature rises .

Result of Action

The action of pseudooxynicotine results in the detoxification of nicotine, a major toxic component of tobacco . The degradation process transforms nicotine to 2,5-dihydroxypyridine . This is a critical step for nicotine detoxification by Pseudomonas .

Action Environment

The action of pseudooxynicotine is influenced by environmental factors such as temperature. The enzyme Pnao, which interacts with pseudooxynicotine, shows increased activity as the temperature rises, up to a threshold of 50°C . Additionally, certain substances like tungstate may enhance the enzyme activity .

Safety and Hazards

Zukünftige Richtungen

The proteins and functional pathway identified in the current study represent attractive targets for degradation of environmental toxic compounds . The development of new biotechnologies in terms of the use of nicotine, the enzymes involved in its catabolism, and the microorganisms capable of degrading the alkaloid is a promising future direction .

Biochemische Analyse

Biochemical Properties

Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation. It interacts with several enzymes, including pseudooxynicotine amine oxidase, which is crucial for its conversion to 3-succinoylpyridine . This enzyme catalyzes the removal of the CH3NH2 group from pseudooxynicotine, facilitating its further degradation. Additionally, pseudooxynicotine interacts with other biomolecules such as flavin adenine dinucleotide (FAD) and cytochrome c proteins, which are involved in its oxidation and electron transfer processes .

Cellular Effects

Pseudooxynicotine has significant effects on cellular processes, particularly in bacteria that utilize nicotine as a carbon and nitrogen source. In Pseudomonas putida, pseudooxynicotine is converted to less harmful substances by downstream enzymes, preventing its rapid intracellular accumulation and potential cell damage . This regulation ensures that pseudooxynicotine does not reach toxic levels within the cell, thereby maintaining cellular function and viability.

Molecular Mechanism

The molecular mechanism of pseudooxynicotine involves its oxidation by pseudooxynicotine amine oxidase, which converts it to 3-succinoylpyridine . This reaction is facilitated by the binding of pseudooxynicotine to the active site of the enzyme, where it undergoes deamination. The resulting product is further processed by other enzymes in the nicotine degradation pathway. The regulation of pseudooxynicotine levels within the cell is crucial for preventing toxicity and ensuring efficient nicotine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pseudooxynicotine can change over time due to its stability and degradation. Studies have shown that pseudooxynicotine is relatively stable at temperatures below 50°C, and its enzyme activity increases with rising temperature up to this point . Over time, pseudooxynicotine is converted to less harmful substances, preventing its accumulation and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of pseudooxynicotine vary with different dosages in animal models. At low doses, pseudooxynicotine is efficiently metabolized and detoxified by the enzymes involved in the nicotine degradation pathway. At high doses, pseudooxynicotine can accumulate and potentially cause toxic effects, including cell damage and disruption of cellular processes . Understanding the dosage effects is crucial for determining safe and effective levels of pseudooxynicotine in various applications.

Metabolic Pathways

Pseudooxynicotine is involved in the pyrrolidine pathway of nicotine degradation, where it is converted to 3-succinoylpyridine by pseudooxynicotine amine oxidase . This pathway also involves other enzymes such as nicotine oxidoreductase and 3-succinoylsemialdehyde-pyridine dehydrogenase, which facilitate the conversion of nicotine to less harmful metabolites.

Transport and Distribution

Within cells, pseudooxynicotine is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that pseudooxynicotine is efficiently delivered to the enzymes involved in its degradation . The transport and distribution of pseudooxynicotine are crucial for maintaining its levels within the cell and preventing its accumulation to toxic levels.

Subcellular Localization

Pseudooxynicotine is localized within specific subcellular compartments where it interacts with the enzymes involved in its degradation. The subcellular localization of pseudooxynicotine is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate compartments . This localization is essential for the efficient metabolism of pseudooxynicotine and the prevention of its accumulation within the cell.

Eigenschaften

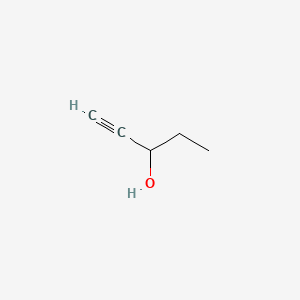

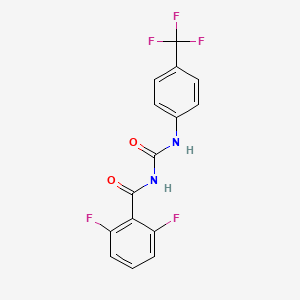

IUPAC Name |

4-(methylamino)-1-pyridin-3-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDIDUFQYHRMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174551 | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2055-23-4 | |

| Record name | Pseudooxynicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudooxynicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudooxynicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOOXYNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NJL277R65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudooxynicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)